![molecular formula C23H19N3O4 B2824481 3-(1,3-benzodioxol-5-ylmethyl)-1-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 902923-41-5](/img/no-structure.png)

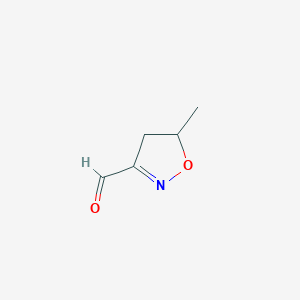

3-(1,3-benzodioxol-5-ylmethyl)-1-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

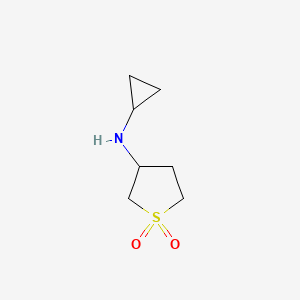

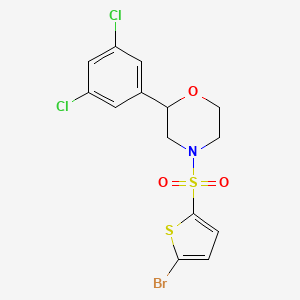

3-(1,3-benzodioxol-5-ylmethyl)-1-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H19N3O4 and its molecular weight is 401.422. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Chemical Properties

Synthesis of Antithrombotic Compounds : A study by Furrer, Wágner, and Fehlhaber (1994) discussed the synthesis of new antithrombotic compounds, including pyrido[4,3-d]pyrimidine-2,4-diones, which are structurally related to the queried compound. These compounds showed favorable cerebral and peripheral effects (Furrer, Wágner, & Fehlhaber, 1994).

Synthesis of Pyrido[2,3-d]pyrimidinones : Quiroga et al. (1997) synthesized a series of pyrido[2,3-d]pyrimidine-4,7-diones from 6-amino-4-pyrimidones and benzylidene Meldrum's acid derivatives. The structure of these compounds, determined by NMR measurements, indicates a selective orientation in the addition step (Quiroga et al., 1997).

Applications in Pharmacology and Medicine

Anti-Inflammatory and Analgesic Agents : Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel compounds derived from visnaginone and khellinone, including derivatives of pyrimidine, as anti-inflammatory and analgesic agents. These compounds showed significant inhibition of cyclooxygenase-1/2 (COX-1/COX-2) and had analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Third-Order Nonlinear Optical Properties : Shettigar et al. (2009) studied the third-order nonlinear optical properties of two novel styryl dyes, including a compound structurally similar to the queried chemical. These compounds demonstrated promise as nonlinear optical materials for device applications (Shettigar et al., 2009).

Chemical Synthesis and Reaction Studies

Novel Synthesis Methods : Osyanin et al. (2014) proposed a novel method for synthesizing chromeno[2,3-d]pyrimidine-2,4(3H)-diones, which are related to the queried compound. This method allows for the preparation of derivatives substituted at a nitrogen atom (Osyanin, Osipov, Pavlov, & Klimochkin, 2014).

Synthesis of Novel Fused Pyrimidines : Mobinikhaledi, Foroughifar, Javidan, and Amini (2007) synthesized indeno[1,2-d]pyrimidine-2,5(3H,9bH)-dione derivatives via an intramolecular Friedel-Crafts reaction, demonstrating a method for synthesizing complex pyrimidine structures (Mobinikhaledi, Foroughifar, Javidan, & Amini, 2007).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(1,3-benzodioxol-5-ylmethyl)-1-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione' involves the synthesis of the pyrido[2,3-d]pyrimidine ring system followed by the introduction of the benzodioxol and methylbenzyl substituents.", "Starting Materials": [ "2-aminopyridine", "2-chloro-4-methylquinazoline", "2-methylbenzyl chloride", "1,3-benzodioxole", "Sodium hydride", "Dimethylformamide", "Acetic anhydride", "Triethylamine", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Synthesis of 2-chloro-4-methyl-6-nitropyrido[2,3-d]pyrimidine by reacting 2-aminopyridine with 2-chloro-4-methylquinazoline in the presence of sodium hydride and dimethylformamide.", "Step 2: Reduction of the nitro group in 2-chloro-4-methyl-6-nitropyrido[2,3-d]pyrimidine to form 2-amino-4-methyl-6-chloropyrido[2,3-d]pyrimidine using hydrogen gas and palladium on carbon catalyst.", "Step 3: Protection of the amino group in 2-amino-4-methyl-6-chloropyrido[2,3-d]pyrimidine by reacting with acetic anhydride and triethylamine to form 2-acetamido-4-methyl-6-chloropyrido[2,3-d]pyrimidine.", "Step 4: Reaction of 2-acetamido-4-methyl-6-chloropyrido[2,3-d]pyrimidine with 1,3-benzodioxole in the presence of sodium hydride and dimethylformamide to form 3-(1,3-benzodioxol-5-ylmethyl)-2-acetamido-4-methyl-6-chloropyrido[2,3-d]pyrimidine.", "Step 5: Removal of the acetamido group in 3-(1,3-benzodioxol-5-ylmethyl)-2-acetamido-4-methyl-6-chloropyrido[2,3-d]pyrimidine by reacting with methanol and ethyl acetate to form 3-(1,3-benzodioxol-5-ylmethyl)-2-amino-4-methyl-6-chloropyrido[2,3-d]pyrimidine.", "Step 6: Introduction of the 2-methylbenzyl group by reacting 3-(1,3-benzodioxol-5-ylmethyl)-2-amino-4-methyl-6-chloropyrido[2,3-d]pyrimidine with 2-methylbenzyl chloride in the presence of triethylamine and dimethylformamide to form the final compound '3-(1,3-benzodioxol-5-ylmethyl)-1-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione'." ] } | |

CAS番号 |

902923-41-5 |

分子式 |

C23H19N3O4 |

分子量 |

401.422 |

IUPAC名 |

3-(1,3-benzodioxol-5-ylmethyl)-1-[(2-methylphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C23H19N3O4/c1-15-5-2-3-6-17(15)13-25-21-18(7-4-10-24-21)22(27)26(23(25)28)12-16-8-9-19-20(11-16)30-14-29-19/h2-11H,12-14H2,1H3 |

InChIキー |

PKWYHPUIJIGYBU-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[(5-methyl-3-oxo-1-cyclohexenyl)amino]phenyl}-N'-phenylurea](/img/structure/B2824404.png)

![7-Chloro-4-methoxybenzo[d]thiazol-2-amine hydrochloride](/img/structure/B2824406.png)

![N-(4-(diethylamino)-2-methylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2824411.png)

![8-(4-Chlorobenzoyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2824412.png)

![3-[[1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2824414.png)